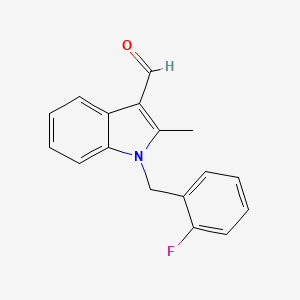

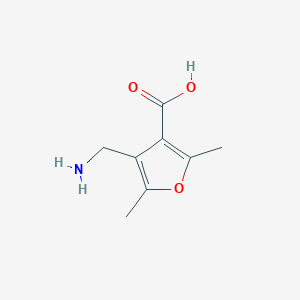

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde

Overview

Description

The compound “1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde” is likely a complex organic molecule. It appears to contain an indole group, which is a common structure in many natural products and pharmaceuticals, a fluoro-benzyl group, and an aldehyde group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Reactions at the benzylic position are common in synthesis problems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications

Molecular Imaging

1-(2-Fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde: has potential applications in molecular imaging. Fluorinated compounds are often used in positron emission tomography (PET) due to the favorable properties of the fluorine-18 isotope . The compound’s structure could be modified to include this isotope, making it a valuable agent for imaging in medical diagnostics.

Pharmaceuticals

In pharmaceuticals, this compound could serve as a precursor in the synthesis of various drugs. Its fluorinated benzyl group may enhance the lipophilicity and metabolic stability of potential medications, which is crucial for creating drugs with better pharmacokinetic profiles .

Materials Science

The incorporation of fluorinated structures like 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde into polymers and materials can result in improved chemical resistance, stability, and unique dielectric properties. These materials could be used in a wide range of industrial applications, from coatings to electronic components .

Enzymatic Synthesis

Enzymatic methods for synthesizing fluorinated compounds are gaining interest due to their selectivity and mild reaction conditions. This compound could be synthesized using enzymes like fluorinase, which directly forms the C-F bond, providing an environmentally friendly alternative to traditional chemical synthesis .

Bioavailability Studies

The bioavailability of pharmaceutical compounds is a critical aspect of drug development1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde could be studied to understand how the fluorine atom affects the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Chemical Properties Research

Research into the chemical properties of fluorinated compounds like 1-(2-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can provide insights into their reactivity, stability, and interactions with other molecules. This knowledge is essential for designing new compounds with desired characteristics .

Mechanism of Action

Target of Action

It is suggested that similar compounds play a role in the synthesis ofantidepressant molecules .

Mode of Action

It’s known that compounds with similar structures can undergo reactions such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s known that similar compounds can affect thesynthesis of antidepressant molecules . This suggests that the compound may interact with biochemical pathways related to mood regulation and neurotransmitter synthesis.

Result of Action

Given its potential role in the synthesis of antidepressant molecules , it can be inferred that the compound may have an impact on neuronal function and mood regulation.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of similar compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMYJECEAQBHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359203 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Fluoro-benzyl)-2-methyl-1H-indole-3-carbaldehyde | |

CAS RN |

347323-87-9 | |

| Record name | 1-[(2-Fluorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)